

3-Chloro-4-fluoro-2-methylpyridine CAS number

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Compound of Interest

Compound Name: 3-Chloro-4-fluoro-2-methylpyridine

Cat. No.: B13622163

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An In-Depth Technical Guide to **3-Chloro-4-fluoro-2-methylpyridine** and Its Isomers for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted pyridines are fundamental building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. Among these, chloro-fluoro-methylpyridines represent a class of highly versatile intermediates, offering multiple reaction sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of **3-Chloro-4-fluoro-2-methylpyridine** and its key structural isomers. Due to the ambiguity in the positional nomenclature of substituents on the pyridine ring, this guide will address the most pertinent isomers for which significant technical data and commercial availability exist. We will delve into their chemical properties, synthesis, reactivity, and applications, with a particular focus on their role in drug discovery and development.

Isomer Identification and Physicochemical Properties

The name "**3-Chloro-4-fluoro-2-methylpyridine**" can be ambiguous. To ensure clarity and technical accuracy, this guide will focus on the following commercially significant isomers, identified by their unique CAS numbers.

Isomer Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form	Purity	Storage Conditions
2-Chloro-3-fluoro-4-methylpyridine	881891-82-3	C6H5ClFN	145.56	Clear, colorless to light yellow liquid	≥ 98% (GC)	0-8°C
3-Chloro-2-fluoro-4-methylpyridine	1214377-89-5	C6H5N1Cl1F1	145.56	Solid or semi-solid or liquid	96%	Inert atmosphere, 2-8°C[1]
4-Chloro-3-fluoro-2-methylpyridine	1195251-01-4	C6H5ClFN	145.56	Colourless Liquid	95%	
2-Chloro-4-fluoro-3-methylpyridine	1227496-67-4	C6H5ClFN	145.56	95%	Store at 2-8°C, Argon charged[2]	

Synthesis and Reaction Mechanisms

The synthesis of these halogenated pyridine derivatives often involves multi-step sequences, starting from readily available precursors. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and yields.

General Synthetic Strategies

A common approach to synthesizing substituted pyridines is through ring formation reactions followed by functional group interconversions. For instance, a multi-step synthesis starting from malononitrile and acetone can yield 3-amino-2-chloro-4-methylpyridine, a key intermediate.[3][4] The process involves a Knoevenagel condensation, followed by cyclization, diazotization, chlorination, and Hofmann rearrangement.[3][4]

- Knoevenagel Condensation: Malononitrile is reacted with acetone to form isopropylidenemalononitrile.[4]
- Condensation with Triethyl Orthoformate: The resulting product is condensed with triethyl orthoformate in acetic anhydride.[4]
- Ring Closure: The intermediate is treated with ammonia to form the pyridine ring.
- Diazotization and Hydrolysis: The amino group is converted to a hydroxyl group via a diazonium salt intermediate.[3]
- Chlorination: The hydroxyl group is replaced with chlorine using a chlorinating agent like phosphorus oxychloride.[3][4]
- Hydrolysis of Nitrile: The nitrile group is hydrolyzed to a carboxamide using concentrated sulfuric acid.[4][5]
- Hofmann Rearrangement: The carboxamide is converted to the primary amine via the Hofmann rearrangement.[3][4]

Chemical Reactivity and Applications in Drug Discovery

The chloro- and fluoro- substituents on the pyridine ring, along with the methyl group, provide a unique reactivity profile that is highly valuable in medicinal chemistry. The chlorine atom is a good leaving group for nucleophilic aromatic substitution (S_NAr) reactions and can participate in various cross-coupling reactions. The fluorine atom can modulate the electronic properties and metabolic stability of the final drug molecule.

Key Reactions

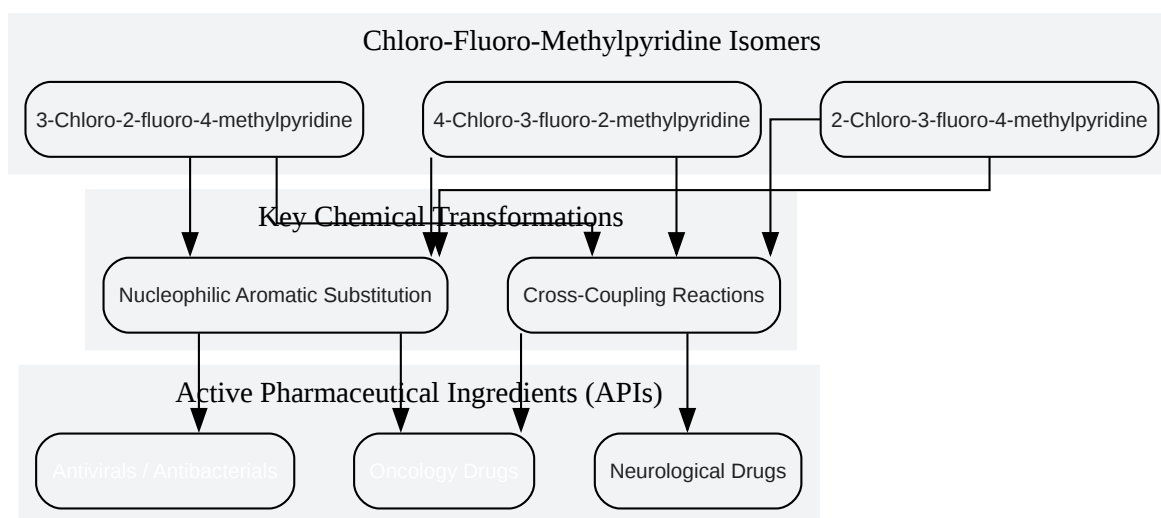
- Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups.
- Cross-Coupling Reactions: The C-Cl bond can be activated by transition metal catalysts (e.g., Palladium) to form new carbon-carbon or carbon-heteroatom bonds (e.g., Suzuki, Buchwald-Hartwig couplings).

Applications in Pharmaceutical Synthesis

These pyridine intermediates are integral to the synthesis of numerous biologically active molecules.[6]

- Antiviral and Antibacterial Agents: 3-Chloro-4-fluoropyridine is a crucial intermediate in the development of antiviral and antibacterial drugs.[7]
- Neurological Disorders: 2-Chloro-3-fluoro-4-methylpyridine serves as a building block for drugs targeting neurological disorders.[6]
- Oncology: The related intermediate, 3-chloro-4-fluoroaniline, is a cornerstone in the synthesis of the anti-cancer drug gefitinib.[8]
- HIV Reverse Transcriptase Inhibitors: 3-Amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[3]

Logical Flow of Isomer Application in Drug Synthesis



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Caption: Application of isomers in the synthesis of various drug classes.

Safety and Handling

As with all halogenated organic compounds, proper safety precautions must be observed when handling these pyridine derivatives.

Hazard Identification

These compounds are generally classified as harmful and irritants.[9][10]

- H302: Harmful if swallowed.[9]
- H312: Harmful in contact with skin.[9]
- H315: Causes skin irritation.[9]
- H319: Causes serious eye irritation.[9]
- H332: Harmful if inhaled.[9]
- H335: May cause respiratory irritation.[9]

Precautionary Measures

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
- P270: Do not eat, drink or smoke when using this product.[9]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Always consult the specific Safety Data Sheet (SDS) for the particular isomer before use.

Conclusion

The chloro-fluoro-methylpyridine scaffold is a cornerstone in modern medicinal chemistry. The isomers discussed in this guide offer a rich platform for the synthesis of novel therapeutic agents. A thorough understanding of their synthesis, reactivity, and handling is paramount for any researcher or drug development professional working in this area. The strategic incorporation of these building blocks will undoubtedly continue to fuel the discovery of new and improved medicines.

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